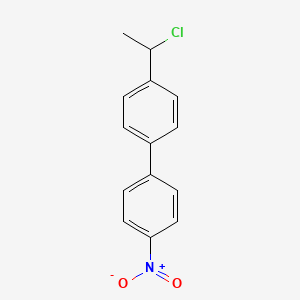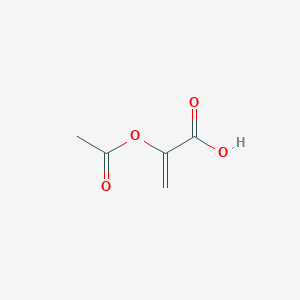![molecular formula C13H18OS B14458946 1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene CAS No. 67556-38-1](/img/structure/B14458946.png)
1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene is an organic compound characterized by a methoxy group and a methylsulfanyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The methylsulfanyl group can be introduced via a thiolation reaction using a methylsulfanyl reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions would be selected based on their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylsulfanyl groups can modulate the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
- 1-Methoxy-4-(methylsulfanyl)benzene
- 1-Methoxy-2-(methylsulfanyl)benzene
- 1-Methoxy-3-(methylsulfanyl)benzene
Comparison: 1-Methoxy-3-[4-(methylsulfanyl)pent-4-en-1-yl]benzene is unique due to the presence of both a methoxy group and a methylsulfanyl group on the benzene ring, along with an extended pentenyl chain. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
67556-38-1 |
|---|---|
Molekularformel |
C13H18OS |
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
1-methoxy-3-(4-methylsulfanylpent-4-enyl)benzene |
InChI |
InChI=1S/C13H18OS/c1-11(15-3)6-4-7-12-8-5-9-13(10-12)14-2/h5,8-10H,1,4,6-7H2,2-3H3 |
InChI-Schlüssel |
CCUOJEXARQIPOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CCCC(=C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


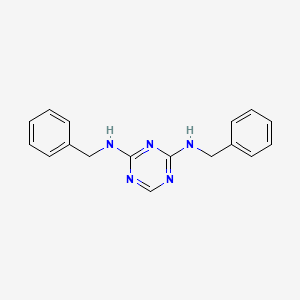
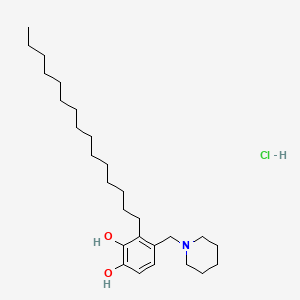

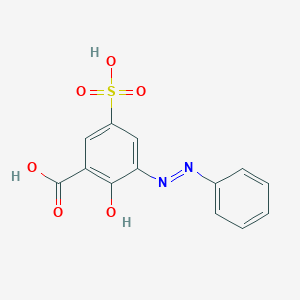
![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
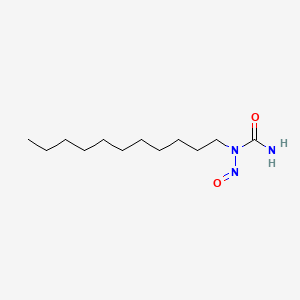
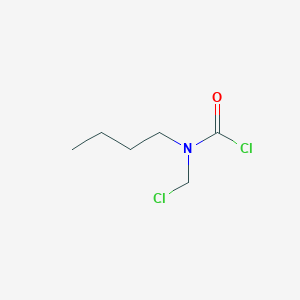
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
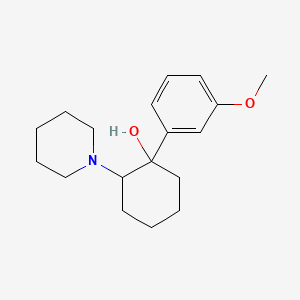


![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
